Cas no 2138075-22-4 (4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one)
4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138075-22-4
- EN300-1156560
- 4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one
- 4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one
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- Inchi: 1S/C13H24O/c1-9(2)7-11(4)13-8-12(14)6-5-10(13)3/h9-11,13H,5-8H2,1-4H3
- InChI Key: WSAVGOAWIXKRSU-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)C(C1)C(C)CC(C)C
Computed Properties
- Exact Mass: 196.182715385g/mol
- Monoisotopic Mass: 196.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1156560-0.05g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 0.05g |
$1212.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-0.1g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 0.1g |
$1269.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-0.25g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 0.25g |
$1328.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-0.5g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 0.5g |
$1385.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-1.0g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 1g |
$1442.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-2.5g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 2.5g |
$2828.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-5.0g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 5g |
$4184.0 | 2023-05-23 | ||
| Enamine | EN300-1156560-10.0g |
4-methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one |
2138075-22-4 | 10g |
$6205.0 | 2023-05-23 |
4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one
4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one: A Comprehensive Overview
4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one, also known by its CAS number NO2138075-22-4, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of cyclohexanones, which are widely studied in organic chemistry due to their versatility and reactivity. The molecule features a cyclohexane ring with a ketone group at position 1, a methyl group at position 4, and a branched alkyl group at position 3. The presence of these substituents imparts distinctive chemical and physical properties to the compound, making it an interesting subject for both academic research and industrial applications.
The structural complexity of 4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one has led to its exploration in various fields, including fragrance chemistry, pharmaceuticals, and materials science. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents. Researchers have also investigated its role in catalytic processes, where its unique electronic environment facilitates selective reactions under mild conditions.
One of the most significant advancements in the study of this compound involves its synthesis and purification techniques. Traditional methods often relied on multi-step reactions with low yields, but recent breakthroughs have introduced more efficient pathways. For instance, the use of transition metal catalysts has enabled the synthesis of 4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one in higher yields while minimizing by-products. These improvements not only enhance the scalability of production but also reduce environmental impact, aligning with current sustainability goals in the chemical industry.
In terms of applications, 4-Methyl-3-(4-methylpentan-2-yl)cyclohexan-1-one has found niche uses in the fragrance industry due to its pleasant odor profile. Its ability to act as a fixative in perfumes has made it a valuable ingredient in high-end cosmetics and personal care products. Additionally, recent research has explored its potential as a building block for advanced materials, such as polymers with tailored mechanical properties.
The biological activity of 4-Methyl-3-(4-methylpentan-2-y...
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